molecular formula C16H20Br2N4O2 B093341 Pyridinium, 1,1'-tetramethylenebis(3-carbamoyl-, dibromide CAS No. 19293-85-7

Pyridinium, 1,1'-tetramethylenebis(3-carbamoyl-, dibromide

Cat. No. B093341
CAS RN: 19293-85-7
M. Wt: 460.2 g/mol
InChI Key: BBVWQBFYOIYIKU-UHFFFAOYSA-N
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Description

Pyridinium, 1,1'-tetramethylenebis(3-carbamoyl-, dibromide) is a chemical compound that has been extensively studied for its potential applications in various fields. It is commonly referred to as "TMTD" and is a white crystalline powder that is soluble in water and ethanol. In

Mechanism Of Action

The mechanism of action of TMTD is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA and RNA synthesis. TMTD has also been shown to disrupt the cell membrane, leading to cell death.

Biochemical And Physiological Effects

TMTD has been shown to have a range of biochemical and physiological effects, including the inhibition of tumor growth, the inhibition of microbial growth, and the disruption of cell membrane integrity. TMTD has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of TMTD is that it is relatively easy to synthesize and is readily available. However, TMTD can be toxic and must be handled with care. In addition, TMTD can be difficult to work with due to its low solubility in many solvents.

Future Directions

There are several potential future directions for research on TMTD. One area of interest is the development of new antitumor and antimicrobial agents based on the structure of TMTD. Another area of interest is the development of new materials and composites based on TMTD. Finally, further research is needed to fully understand the mechanism of action of TMTD and its potential applications in medicine and agriculture.

Synthesis Methods

TMTD can be synthesized by reacting 1,1'-tetramethylenebis(3-aminopyridinium) dibromide with urea in the presence of a base. The reaction takes place in water and the product is obtained by filtration and drying. The yield of the reaction is typically around 70%.

Scientific Research Applications

TMTD has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, TMTD has been investigated for its antitumor and antimicrobial properties. In agriculture, TMTD has been studied for its potential use as a pesticide. In materials science, TMTD has been explored for its use in the synthesis of various polymers and composites.

properties

CAS RN

19293-85-7

Product Name

Pyridinium, 1,1'-tetramethylenebis(3-carbamoyl-, dibromide

Molecular Formula

C16H20Br2N4O2

Molecular Weight

460.2 g/mol

IUPAC Name

1-[4-(3-carbamoylpyridin-1-ium-1-yl)butyl]pyridin-1-ium-3-carboxamide;dibromide

InChI

InChI=1S/C16H18N4O2.2BrH/c17-15(21)13-5-3-9-19(11-13)7-1-2-8-20-10-4-6-14(12-20)16(18)22;;/h3-6,9-12H,1-2,7-8H2,(H2-2,17,18,21,22);2*1H

InChI Key

BBVWQBFYOIYIKU-UHFFFAOYSA-N

SMILES

C1=CC(=C[N+](=C1)CCCC[N+]2=CC=CC(=C2)C(=O)N)C(=O)N.[Br-].[Br-]

Canonical SMILES

C1=CC(=C[N+](=C1)CCCC[N+]2=CC=CC(=C2)C(=O)N)C(=O)N.[Br-].[Br-]

synonyms

1-[4-(5-carbamoylpyridin-1-yl)butyl]pyridine-5-carboxamide dibromide

Origin of Product

United States

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